BMS-986163
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BMS-986163 is a negative allosteric modulator of the GluN2B subunit of the N-methyl-D-aspartate receptor. This compound is primarily investigated for its potential utility in treating major depressive disorder. Upon administration, this compound rapidly converts to its active parent molecule, BMS-986169, which exhibits high binding affinity for the GluN2B allosteric site .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BMS-986163 involves multiple steps, starting from commercially available precursors. The key steps include the formation of the core structure and subsequent functionalization to introduce the desired substituents. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and compliance with regulatory standards. This involves the use of large-scale reactors, automated systems for precise control of reaction conditions, and rigorous quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
BMS-986163 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under controlled temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in appropriate solvents.
Substitution: Nucleophiles or electrophiles in the presence of catalysts or under specific pH conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
BMS-986163 has several scientific research applications, including:
Chemistry: Used as a tool compound to study the GluN2B subunit of the N-methyl-D-aspartate receptor and its role in various chemical processes.
Biology: Investigated for its effects on neuronal signaling and synaptic plasticity, particularly in the context of neurological disorders.
Medicine: Explored as a potential therapeutic agent for major depressive disorder, with studies demonstrating its efficacy in preclinical models.
Industry: Utilized in the development of new pharmacological agents targeting the GluN2B subunit for various therapeutic applications
Mechanism of Action
BMS-986163 exerts its effects by binding to the allosteric site of the GluN2B subunit of the N-methyl-D-aspartate receptor. This binding inhibits the receptor’s function, leading to a reduction in excitatory neurotransmission. The molecular targets include the GluN2B subunit, and the pathways involved are primarily related to neuronal signaling and synaptic plasticity .
Comparison with Similar Compounds
Similar Compounds
BMS-986169: The active parent molecule of BMS-986163, which also targets the GluN2B subunit with high affinity.
Ketamine: An anesthetic and antidepressant that also modulates the N-methyl-D-aspartate receptor but through a different mechanism.
MK-801: A non-competitive antagonist of the N-methyl-D-aspartate receptor, used primarily in research.
Uniqueness
This compound is unique due to its rapid conversion to BMS-986169 and its high specificity for the GluN2B subunit. This specificity reduces the likelihood of off-target effects and enhances its potential as a therapeutic agent for major depressive disorder .
Properties
CAS No. |
1801151-09-6 |
---|---|
Molecular Formula |
C23H28FN2O5P |
Molecular Weight |
462.4582 |
IUPAC Name |
4-((3S,4S)-3-fluoro-1-((R)-1-(4-methylbenzyl)-2-oxopyrrolidin-3-yl)piperidin-4-yl)phenyl dihydrogen phosphate |
InChI |
InChI=1S/C23H28FN2O5P/c1-16-2-4-17(5-3-16)14-26-13-11-22(23(26)27)25-12-10-20(21(24)15-25)18-6-8-19(9-7-18)31-32(28,29)30/h2-9,20-22H,10-15H2,1H3,(H2,28,29,30)/t20-,21+,22+/m0/s1 |
InChI Key |
ZPUVTBAQHJFPHE-BHDDXSALSA-N |
SMILES |
O=C1N(CC2=CC=C(C)C=C2)CC[C@H]1N3C[C@@H](F)[C@H](C4=CC=C(OP(O)(O)=O)C=C4)CC3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BMS-986163; BMS 986163; BMS986163. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.